Cas no 67341-55-3 (1,3,4-Thiadiazole-2-sulfonamide,5-(methylamino)-(6CI,9CI))
1,3,4-Thiadiazole-2-sulfonamide,5-(methylamino)-(6CI,9CI) Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Thiadiazole-2-sulfonamide,5-(methylamino)-(6CI,9CI)
- 1,3,4-Thiadiazole-2-sulfonamide, 5-(methylamino)-
- 5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide
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- Inchi: 1S/C3H6N4O2S2/c1-5-2-6-7-3(10-2)11(4,8)9/h1H3,(H,5,6)(H2,4,8,9)
- InChI Key: HVHRKSCGBXNFKB-UHFFFAOYSA-N
- SMILES: S1C(NC)=NN=C1S(N)(=O)=O
1,3,4-Thiadiazole-2-sulfonamide,5-(methylamino)-(6CI,9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4286008-0.05g |
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide |
67341-55-3 | 95% | 0.05g |
$231.0 | 2023-06-03 | |
| Enamine | EN300-4286008-0.1g |
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide |
67341-55-3 | 95% | 0.1g |
$343.0 | 2023-06-03 | |
| Enamine | EN300-4286008-0.25g |
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide |
67341-55-3 | 95% | 0.25g |
$490.0 | 2023-06-03 | |
| Enamine | EN300-4286008-0.5g |
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide |
67341-55-3 | 95% | 0.5g |
$773.0 | 2023-06-03 | |
| Enamine | EN300-4286008-1.0g |
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide |
67341-55-3 | 95% | 1g |
$990.0 | 2023-06-03 | |
| Enamine | EN300-4286008-2.5g |
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide |
67341-55-3 | 95% | 2.5g |
$1940.0 | 2023-06-03 | |
| Enamine | EN300-4286008-5.0g |
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide |
67341-55-3 | 95% | 5g |
$2870.0 | 2023-06-03 | |
| Enamine | EN300-4286008-10.0g |
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide |
67341-55-3 | 95% | 10g |
$4257.0 | 2023-06-03 | |
| Aaron | AR00FZEV-50mg |
1,3,4-Thiadiazole-2-sulfonamide,5-(methylamino)-(6CI,9CI) |
67341-55-3 | 95% | 50mg |
$343.00 | 2023-12-15 | |
| Aaron | AR00FZEV-100mg |
1,3,4-Thiadiazole-2-sulfonamide,5-(methylamino)-(6CI,9CI) |
67341-55-3 | 95% | 100mg |
$497.00 | 2023-12-15 |
1,3,4-Thiadiazole-2-sulfonamide,5-(methylamino)-(6CI,9CI) Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1,3,4-Thiadiazole-2-sulfonamide,5-(methylamino)-(6CI,9CI)
Research Brief on 1,3,4-Thiadiazole-2-sulfonamide,5-(methylamino)-(6CI,9CI) (CAS: 67341-55-3)
The compound 1,3,4-Thiadiazole-2-sulfonamide,5-(methylamino)-(6CI,9CI) (CAS: 67341-55-3) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This thiadiazole derivative belongs to a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Recent studies have focused on the compound's mechanism of action as a carbonic anhydrase (CA) inhibitor. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this thiadiazole derivative exhibits selective inhibition against tumor-associated CA isoforms IX and XII, with IC50 values in the low nanomolar range. The methylamino substitution at position 5 appears to enhance both potency and selectivity compared to earlier generation thiadiazole sulfonamides.
Structural-activity relationship (SAR) analyses have revealed that the sulfonamide group at position 2 is crucial for zinc-binding in the CA active site, while the thiadiazole ring provides optimal geometry for interaction with hydrophobic residues in the enzyme pocket. Molecular docking studies suggest that the methylamino group participates in additional hydrogen bonding with conserved water molecules in the active site, explaining the improved binding affinity.
In preclinical development, researchers have investigated the compound's potential as an anticancer agent, particularly for hypoxic tumors that overexpress CA IX. A 2024 study in Cancer Research demonstrated significant tumor growth inhibition in xenograft models when combined with conventional chemotherapeutic agents. The compound showed favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration, though further optimization of metabolic stability is underway.
Beyond oncology applications, recent patent filings indicate exploration of this compound for treating glaucoma and altitude sickness, leveraging its CA inhibitory properties. The European Journal of Pharmacology (2023) reported dose-dependent reduction of intraocular pressure in animal models, suggesting potential as a next-generation antiglaucoma medication with fewer side effects than current therapies.
Manufacturing and scale-up challenges are being addressed through innovative synthetic routes. A 2024 publication in Organic Process Research & Development described a more efficient three-step synthesis starting from commercially available 2-amino-1,3,4-thiadiazole, with improved yield and purity profile. This advancement could facilitate future clinical development of the compound.
Ongoing research directions include the development of prodrug formulations to enhance water solubility and the exploration of combination therapies with immune checkpoint inhibitors. The compound's unique pharmacophore also serves as a template for designing novel CA inhibitors with modified selectivity profiles, as evidenced by several recent medicinal chemistry publications.
Safety and toxicology studies conducted in 2023-2024 indicate a favorable preliminary profile, with no significant off-target effects observed at therapeutic doses. However, comprehensive GLP toxicology studies will be required before advancing to human clinical trials. Regulatory experts anticipate this compound may qualify for fast-track designation in certain oncology indications based on its novel mechanism and preclinical efficacy data.
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